
3-(3,4-Dimethylphenyl)sulfonyl-6-ethyl-4-pyrrolidin-1-ylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3,4-Dimethylphenyl)sulfonyl-6-ethyl-4-pyrrolidin-1-ylquinoline” is a complex organic molecule that contains a quinoline ring, a pyrrolidine ring, and a sulfonyl group . The quinoline and pyrrolidine rings are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N2O2S . It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). Attached to this structure is a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule, including the quinoline ring, the pyrrolidine ring, and the sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the quinoline and pyrrolidine rings, as well as the sulfonyl group, would influence its properties .Scientific Research Applications
Metabolic Pathways and Drug Efficacy
Metabolic Pathways of Almorexant : A study on almorexant, a dual orexin receptor antagonist, investigated its metabolism, revealing extensive metabolic transformation and the identification of primary and subsequent metabolites. This study highlights the complex metabolic pathways drugs can undergo, potentially relevant to understanding the metabolism of "3-(3,4-Dimethylphenyl)sulfonyl-6-ethyl-4-pyrrolidin-1-ylquinoline" (Dingemanse et al., 2013).
Efficacy of Aminoquinoline-Antifolate Combinations : Research on the comparative efficacy of aminoquinoline-antifolate combinations for treating uncomplicated falciparum malaria in Uganda demonstrates how chemical compounds can be combined to enhance therapeutic outcomes. Understanding the interactions between different chemical structures, including quinolines, is crucial for developing effective treatments (Gasasira et al., 2003).
Environmental Exposure and Toxicology
- Exposure to Organophosphorus and Pyrethroid Pesticides : A cross-sectional study in South Australia on preschool children's exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides underscores the importance of studying environmental contaminants. Research on similar compounds could contribute to understanding the environmental and health impacts of "3-(3,4-Dimethylphenyl)sulfonyl-6-ethyl-4-pyrrolidin-1-ylquinoline" and its derivatives (Babina et al., 2012).
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-4-18-8-10-21-20(14-18)23(25-11-5-6-12-25)22(15-24-21)28(26,27)19-9-7-16(2)17(3)13-19/h7-10,13-15H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJGRPBADURDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)sulfonyl-6-ethyl-4-pyrrolidin-1-ylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

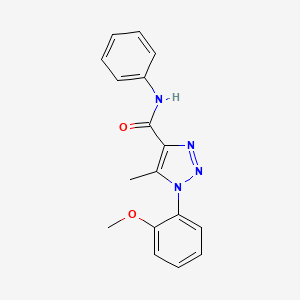


![2-hydroxy-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2859317.png)
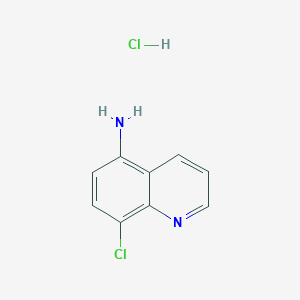
![[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2859321.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2859322.png)
![1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859327.png)
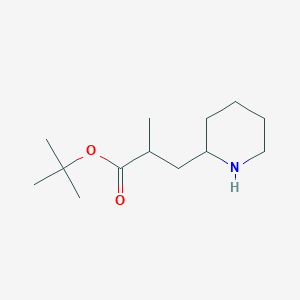
![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate](/img/structure/B2859331.png)
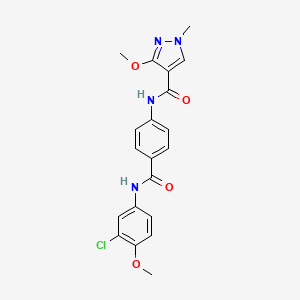
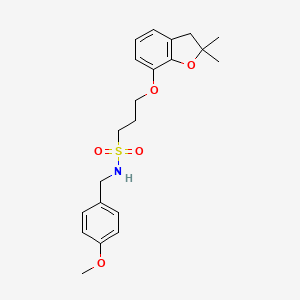
![3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2859335.png)
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2859336.png)